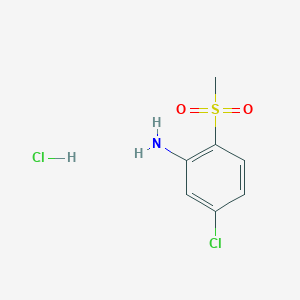

5-Chloro-2-methylsulfonylaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methylsulfonylaniline;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of aniline and is widely used in the synthesis of organic compounds. It has been found to possess several biochemical and physiological effects, making it a valuable tool in the laboratory for conducting experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Peptide Synthesis and Structure-Activity Relationship Studies : Utilized in the synthesis of angiotensin II analogues, showcasing its role in creating sulfur-containing aromatic amino acids for peptide synthesis. These analogues aid in understanding the relationship between chemical structure and biological activity (Escher, Bernier, & Parent, 1983).

- Antiviral Agent Development : Plays a role in the synthesis of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, which are evaluated for their anti-HIV activity. Despite limited selective inhibition against HIV-1 and HIV-2, structural modifications of these compounds could lead to the development of new antiviral agents (Syed et al., 2011).

Chemical Synthesis and Applications

- Herbicide Development : A study on the inhibition of acetolactate synthase by sulfonylurea herbicides in higher plants underscores the role of similar compounds in developing herbicides that target specific enzymes in the branched-chain amino acid biosynthesis pathway, leading to the production of herbicide-resistant crops (Chaleff & Mauvais, 1984).

- Environmental Science : Investigated for its interaction with sulfur species, demonstrating the potential environmental impact and degradation pathways of chlorpyrifos-methyl, a commonly used insecticide on stored grain. This research contributes to understanding the environmental fate of sulfur-containing pesticides (Wu & Jans, 2006).

Pharmacological and Biochemical Research

- Cancer Research : Involved in studies on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases, indicating its significance in understanding the mechanisms of carcinogenesis and the role of human enzymes in activating environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Propiedades

IUPAC Name |

5-chloro-2-methylsulfonylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWFLMSLRWHBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methylsulfonylaniline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2992707.png)

![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)

![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2992720.png)